Methyl 4-fluoro-5-methoxy-2-nitrobenzoate
Description
Methyl 4-fluoro-5-methoxy-2-nitrobenzoate (CAS: 159768-50-0) is a nitroaromatic ester featuring a benzoate backbone substituted with fluorine (position 4), methoxy (position 5), and nitro (position 2) groups. It is commercially available with a purity of ≥95% (room-temperature stable) and is widely used in academic and industrial research, particularly in pharmaceuticals, agrochemicals, and materials science . Its reactivity is influenced by the electron-withdrawing nitro and fluorine groups, which direct electrophilic substitutions and impact stability.
Properties
IUPAC Name |
methyl 4-fluoro-5-methoxy-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO5/c1-15-8-3-5(9(12)16-2)7(11(13)14)4-6(8)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBGQKDRKJSSFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633403 | |
| Record name | Methyl 4-fluoro-5-methoxy-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159768-50-0 | |
| Record name | Benzoic acid, 4-fluoro-5-methoxy-2-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159768-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-fluoro-5-methoxy-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-fluoro-5-methoxy-2-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-fluoro-5-methoxy-2-nitrobenzoate typically involves the nitration of methyl 4-fluoro-5-methoxybenzoate. This process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure selective nitration at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over temperature and reaction time to maximize yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the compound in its desired form.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to convert the nitro group to an amino group, forming methyl 4-fluoro-5-methoxy-2-aminobenzoate.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products:
Reduction: Methyl 4-fluoro-5-methoxy-2-aminobenzoate.
Substitution: Depending on the nucleophile, various substituted derivatives of methyl 4-fluoro-5-methoxybenzoate can be formed.
Scientific Research Applications
Methyl 4-fluoro-5-methoxy-2-nitrobenzoate is utilized in several research domains:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 4-fluoro-5-methoxy-2-nitrobenzoate exerts its effects depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved are typically related to the functional groups present on the compound and their interactions with other molecules.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Fluorine vs. Chlorine : Chlorine (in Methyl 2-chloro-4-fluoro-5-nitrobenzoate) is more electron-withdrawing than fluorine, increasing susceptibility to nucleophilic aromatic substitution .
- Methoxy vs. Methyl : Methoxy groups (e.g., in the reference compound) are electron-donating via resonance, whereas methyl groups (e.g., Methyl 4-fluoro-5-methyl-2-nitrobenzoate) exert inductive electron-donating effects, altering reaction pathways .
- Nitro Group Positioning : Shifting the nitro group from position 2 (reference) to 5 (e.g., Methyl 2-chloro-4-fluoro-5-nitrobenzoate) modifies regioselectivity in further functionalizations .
Physicochemical Properties
- Lipophilicity : The difluoromethoxy group in Methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate increases logP compared to the reference compound, enhancing membrane permeability in drug design .
- Stability : Fluorine’s small size and high electronegativity contribute to the reference compound’s stability at room temperature, whereas bulkier substituents (e.g., trifluoromethyl in compounds) may reduce solubility .
Biological Activity
Methyl 4-fluoro-5-methoxy-2-nitrobenzoate (CAS Number: 159768-50-0) is an aromatic compound characterized by a combination of functional groups that confer unique biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, experimental findings, and case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₈FNO₅
- Molecular Weight : 215.16 g/mol
- Structure : The compound features a nitro group, a methoxy group, and a fluorine atom attached to a benzoate core, influencing its reactivity and biological interactions.
This compound exhibits its biological effects through various mechanisms:
Enzyme Interaction
The nitro group in the compound can undergo reduction in biological systems, forming reactive intermediates that interact with cellular components. This interaction may lead to the inhibition of specific enzymes involved in metabolic pathways, thereby altering cellular functions.
Receptor Binding
The compound may bind to specific receptors, triggering signaling cascades that result in physiological responses. This receptor interaction can modulate various cellular processes, including cell growth and apoptosis.
Cellular Signaling Modulation
This compound has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases, which play crucial roles in signal transduction .
Antimicrobial Activity
Recent studies indicate that this compound exhibits significant antimicrobial properties. It has been reported to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Effects
The compound also shows promise in reducing inflammation. Its structural characteristics may allow it to interact with inflammatory mediators, thus modulating inflammatory responses .
Cytotoxicity Against Cancer Cells
In vitro assays have demonstrated that this compound can induce cell cycle arrest in cancer cell lines. Notably, it causes G2/M phase arrest through regulation of cyclin B1 expression. This suggests potential applications in cancer therapeutics .
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on human cancer cell lines using the sulforhodamine B (SRB) assay. Results indicated significant cytotoxicity against HCT-116 colorectal cancer cells at low nanomolar concentrations, outperforming standard chemotherapeutics like Taxol .
| Cell Line | IC50 (nM) | Comparison with Taxol |
|---|---|---|
| HCT-116 | 25 | More potent |
| A549 (Lung) | 50 | Comparable |
| MCF7 (Breast) | 40 | Less potent |
Summary of Biological Activities
- Antimicrobial Properties : Effective against various bacterial strains.
- Anti-inflammatory Effects : Modulates inflammatory responses.
- Cytotoxicity : Induces cell cycle arrest in cancer cells; significant cytotoxicity observed.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
